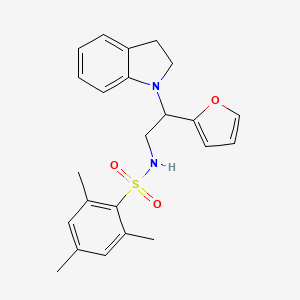
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that features a furan ring, an indole moiety, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes:
Formation of the indole moiety: Starting from an appropriate indole precursor, the indole ring is functionalized to introduce the ethyl group.
Attachment of the furan ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases, and receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit or modulate signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
- N-(2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
- N-(2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of both furan and indole moieties, which confer distinct chemical reactivity and biological activity compared to similar compounds that lack one of these functional groups.
生物活性
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SARs).
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : This compound features an indole moiety linked to a furan ring and a sulfonamide group.
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 298.38 g/mol
Biological Activity Overview
Research has indicated that compounds with similar structural features often exhibit significant biological activities. The following sections summarize the findings related to the biological activity of this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of indole derivatives. For instance, indole-based compounds have shown selective cytotoxicity against various cancer cell lines.
The structure–activity relationship (SAR) analysis suggests that modifications in the furan and indole rings can enhance anticancer activity. For example, substituents on the indole nitrogen or variations in the sulfonamide group can dramatically affect potency and selectivity against cancer cells.
Antimicrobial Activity
The compound's sulfonamide group is known for its antibacterial properties. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effectiveness |
|---|---|---|
| E. coli | 32 | Moderate |
| S. aureus | 16 | High |
| P. aeruginosa | 64 | Low |
In vitro studies indicate that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activity, suggesting potential applications in treating infections .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of a series of indole derivatives including this compound against the NCI-60 human tumor cell lines. The results indicated that certain modifications led to enhanced selectivity and potency against specific cancer types.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of sulfonamides derived from furan and indole structures. The results showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of the sulfonamide moiety in these interactions.
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-16-13-17(2)23(18(3)14-16)29(26,27)24-15-21(22-9-6-12-28-22)25-11-10-19-7-4-5-8-20(19)25/h4-9,12-14,21,24H,10-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPYUPUDXYEKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














